molecular formula C7H12O3 B13992520 Ethyl 1-hydroxycyclobutane-1-carboxylate

Ethyl 1-hydroxycyclobutane-1-carboxylate

Cat. No.: B13992520
M. Wt: 144.17 g/mol
InChI Key: UDCZUKYPQKTAGD-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxycyclobutane-1-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless liquid that is soluble in water and alcohol. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-hydroxycyclobutane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutanone and ethyl carbonate.

    Reduction: Reduction reactions can convert it into cyclobutanol and ethyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions.

Major Products Formed

    Oxidation: Cyclobutanone and ethyl carbonate.

    Reduction: Cyclobutanol and ethyl alcohol.

    Substitution: Various esters and ethers depending on the substituent used.

Scientific Research Applications

Ethyl 1-hydroxycyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze esterification or hydrolysis reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during these reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-hydroxycyclopentane-1-carboxylate: Similar in structure but with a five-membered ring.

    Ethyl 1-hydroxycyclohexane-1-carboxylate: Similar in structure but with a six-membered ring.

    Methyl 1-hydroxycyclobutane-1-carboxylate: Similar but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties such as ring strain and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 1-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-2-10-6(8)7(9)4-3-5-7/h9H,2-5H2,1H3

InChI Key

UDCZUKYPQKTAGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)O

Origin of Product

United States

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